molecular formula C16H18ClNO3S2 B2881167 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396886-41-1

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No. B2881167
CAS RN: 1396886-41-1
M. Wt: 371.89
InChI Key: DKUJSCCMDQQXFF-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine, also known as CMTPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMTPP belongs to the class of piperidine compounds and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Pharmacological Properties A series of benzamide derivatives, including 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine, was synthesized to evaluate their effects on gastrointestinal motility. These compounds, particularly those with benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, showed potential in accelerating gastric emptying and increasing the frequency of defecation. The selective serotonin 4 receptor agonist activity of these compounds suggests potential as novel prokinetic agents with reduced side effects, effective for both upper and lower gastrointestinal tract treatments (Sonda et al., 2004).

Antimicrobial Activity Another study focused on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, which were synthesized and evaluated for their antimicrobial activity against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. The study revealed that certain substitutions on the benzhydryl ring and sulfonamide ring significantly influenced the antibacterial activity, with some derivatives showing potent antimicrobial activities compared to standard drugs like Chloramphenicol and Mancozeb (Vinaya et al., 2009).

Biologically Active Derivatives A series of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was synthesized and evaluated for their bioactivity against various enzymes. The derivatives showed promising activity against butyrylcholinesterase enzyme, highlighting the therapeutic potential of these compounds in enzyme-targeted treatments (Khalid et al., 2013).

Electrochemical Methoxylation A study investigated the anodic methoxylation of piperidine derivatives with N-acyl and N-sulfonyl groups. The research explored the electrochemical methoxylation at various anodes and in different electrolytes, providing insights into the formation of α-monomethoxy and α,α'-dimethoxy derivatives, which are relevant for the synthesis of complex organic compounds (Golub & Becker, 2015).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c1-21-15-5-4-13(11-14(15)17)23(19,20)18-8-6-12(7-9-18)16-3-2-10-22-16/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUJSCCMDQQXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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